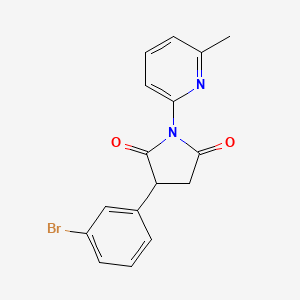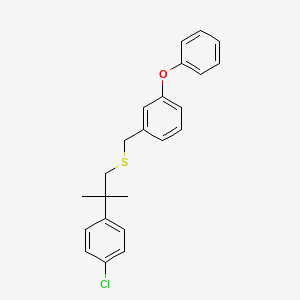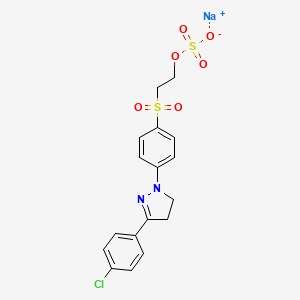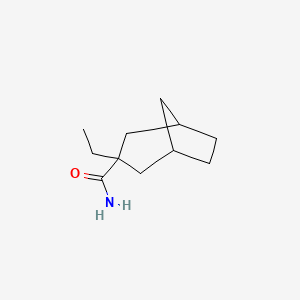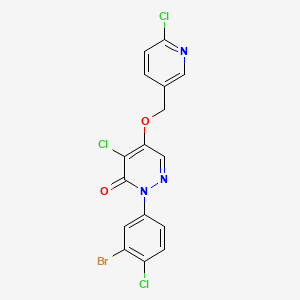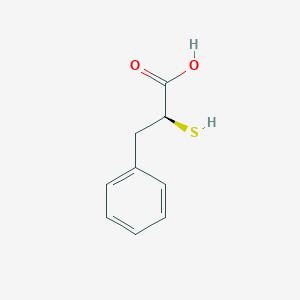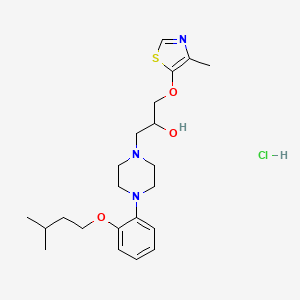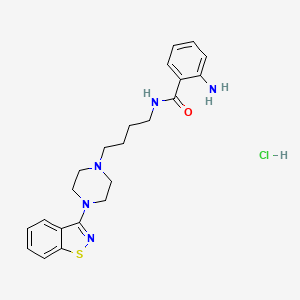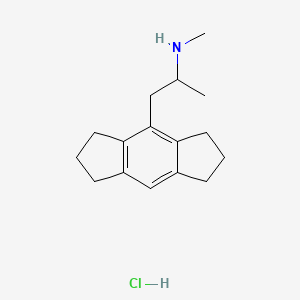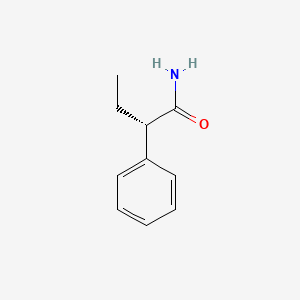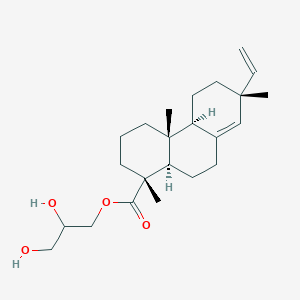
Pyrano(4,3-c)pyrazole, 2,4,6,7-tetrahydro-6,6-dimethyl-3-(4-(1-methylethoxy)phenyl)-2-phenyl-
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
Pyrano(4,3-c)pyrazole, 2,4,6,7-tetrahydro-6,6-dimethyl-3-(4-(1-methylethoxy)phenyl)-2-phenyl- is a heterocyclic compound that belongs to the class of pyranopyrazoles. These compounds are known for their diverse biological activities and have been the subject of extensive research in medicinal chemistry.
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of pyrano(4,3-c)pyrazoles typically involves multi-component reactions (MCRs) that combine various starting materials in a single reaction vessel. Common starting materials include hydrazines, β-ketoesters, aldehydes, and malononitrile. The reaction is often catalyzed by acids or bases and can be carried out under reflux conditions or using microwave irradiation to enhance reaction rates.
Industrial Production Methods
Industrial production of pyrano(4,3-c)pyrazoles may involve similar synthetic routes but on a larger scale. Optimization of reaction conditions, such as temperature, solvent, and catalyst concentration, is crucial to maximize yield and purity. Continuous flow reactors and other advanced technologies may be employed to improve efficiency and scalability.
化学反応の分析
Types of Reactions
Pyrano(4,3-c)pyrazoles can undergo various chemical reactions, including:
Oxidation: Conversion to corresponding oxides using oxidizing agents like hydrogen peroxide or potassium permanganate.
Reduction: Reduction of functional groups using reducing agents such as sodium borohydride or lithium aluminum hydride.
Substitution: Electrophilic or nucleophilic substitution reactions to introduce different substituents on the aromatic ring.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, potassium permanganate, and other oxidizing agents.
Reduction: Sodium borohydride, lithium aluminum hydride, and catalytic hydrogenation.
Substitution: Halogenating agents, nucleophiles, and electrophiles under appropriate conditions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield pyrano(4,3-c)pyrazole oxides, while reduction may produce reduced derivatives with altered functional groups.
科学的研究の応用
Chemistry: Used as building blocks in organic synthesis and as ligands in coordination chemistry.
Biology: Exhibits antimicrobial, antifungal, and antiviral activities.
Medicine: Potential therapeutic agents for treating diseases such as cancer, inflammation, and neurological disorders.
Industry: Utilized in the development of agrochemicals, dyes, and other industrial products.
作用機序
The mechanism of action of pyrano(4,3-c)pyrazoles varies depending on their specific biological activity. Generally, these compounds interact with molecular targets such as enzymes, receptors, and DNA. They may inhibit enzyme activity, modulate receptor function, or interfere with DNA replication and transcription pathways.
類似化合物との比較
Similar Compounds
- Pyrano(3,2-c)pyrazoles
- Pyrano(2,3-c)pyrazoles
- Fused pyranopyrazoles
Uniqueness
Pyrano(4,3-c)pyrazoles are unique due to their specific structural features, such as the position of the pyran and pyrazole rings and the nature of the substituents. These structural differences can lead to distinct biological activities and chemical reactivity compared to other pyranopyrazoles.
特性
CAS番号 |
130953-29-6 |
|---|---|
分子式 |
C23H26N2O2 |
分子量 |
362.5 g/mol |
IUPAC名 |
6,6-dimethyl-2-phenyl-3-(4-propan-2-yloxyphenyl)-4,7-dihydropyrano[4,3-c]pyrazole |
InChI |
InChI=1S/C23H26N2O2/c1-16(2)27-19-12-10-17(11-13-19)22-20-15-26-23(3,4)14-21(20)24-25(22)18-8-6-5-7-9-18/h5-13,16H,14-15H2,1-4H3 |
InChIキー |
XWOJKEVORNWXTD-UHFFFAOYSA-N |
正規SMILES |
CC(C)OC1=CC=C(C=C1)C2=C3COC(CC3=NN2C4=CC=CC=C4)(C)C |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


